molecular formula C31H33F3N2O5S B10815528 14c-Tipranavir CAS No. 1141509-98-9

14c-Tipranavir

Cat. No.: B10815528
CAS No.: 1141509-98-9
M. Wt: 604.7 g/mol
InChI Key: SUJUHGSWHZTSEU-MWQIXQBFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tipranavir involves several key steps, including the preparation of intermediates and the final coupling reactions. One common method involves the use of sodium nitroprusside, hydroxylamine hydrochloride, and sodium carbonate solutions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability and purity of the final product.

Industrial Production Methods: Industrial production of Tipranavir often employs large-scale synthesis techniques, including the use of high-performance liquid chromatography (HPLC) for purification and quality control . The process is designed to maximize yield and minimize impurities, ensuring that the final product meets stringent pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: Tipranavir undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolic processing and therapeutic efficacy.

Common Reagents and Conditions: Common reagents used in the reactions involving Tipranavir include ketoconazole, which inhibits the enzyme CYP3A4 responsible for its metabolism . Other reagents may include acids and bases to facilitate specific reaction pathways.

Major Products Formed: The major products formed from the reactions of Tipranavir include its metabolites, which are processed by the liver and excreted primarily through feces . These metabolites retain some of the antiviral activity, contributing to the overall therapeutic effect.

Scientific Research Applications

Properties

CAS No.

1141509-98-9

Molecular Formula

C31H33F3N2O5S

Molecular Weight

604.7 g/mol

IUPAC Name

N-[3-[(1R)-1-[(2R)-4-hydroxy-6-oxo-2-(2-phenylethyl)-2-propyl-3H-pyran-5-yl](114C)propyl]phenyl]-5-(trifluoromethyl)pyridine-2-sulfonamide

InChI

InChI=1S/C31H33F3N2O5S/c1-3-16-30(17-15-21-9-6-5-7-10-21)19-26(37)28(29(38)41-30)25(4-2)22-11-8-12-24(18-22)36-42(39,40)27-14-13-23(20-35-27)31(32,33)34/h5-14,18,20,25,36-37H,3-4,15-17,19H2,1-2H3/t25-,30-/m1/s1/i25+2

InChI Key

SUJUHGSWHZTSEU-MWQIXQBFSA-N

Isomeric SMILES

CCC[C@]1(CC(=C(C(=O)O1)[14C@H](CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4

Canonical SMILES

CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4

Origin of Product

United States

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